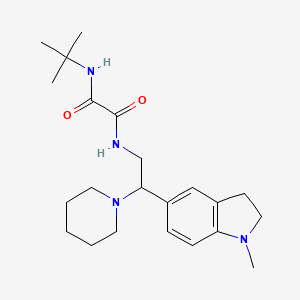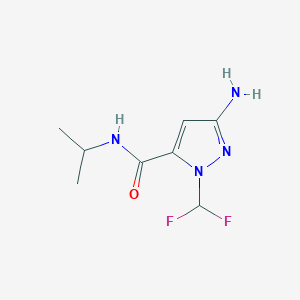
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is an intricate organic compound featuring a combination of isoquinoline, sulfonyl, phenyl, and piperidinyl groups. This multifaceted compound has applications in various fields of scientific research, due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Synthesis of this compound often starts with the formation of the intermediate 3,4-dihydroisoquinoline. This is typically achieved via the reduction of isoquinoline under controlled conditions. The resulting 3,4-dihydroisoquinoline is then subjected to sulfonylation using appropriate sulfonyl chlorides. Subsequently, the phenyl group is introduced through a coupling reaction, and finally, the piperidinyl methanone moiety is attached via amide bond formation.
Industrial Production Methods: Industrial-scale production may involve optimized conditions such as high-yielding catalysts, controlled temperature and pressure environments, and solvent systems that enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : Primarily affects the isoquinoline and piperidine moieties, leading to the formation of corresponding oxo derivatives.
Reduction: : Can reduce the sulfonyl group to the corresponding sulfinyl or thiol derivatives.
Substitution: : Particularly nucleophilic substitution on the phenyl ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Employs reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Often facilitated by nucleophiles like NH₃ or halides under basic or neutral pH.
Major Products Formed
Oxidation: : Formation of isoquinolinone and piperidone derivatives.
Reduction: : Formation of sulfinyl and thiol analogs.
Substitution: : Formation of substituted phenyl and piperidinyl derivatives.
Applications De Recherche Scientifique
Chemistry: : Utilized as a ligand in coordination chemistry to study metal-ligand interactions. Biology : Explored for its potential in enzyme inhibition studies, particularly involving sulfonamides. Medicine : Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent. Industry : Used in the development of novel materials with specific binding or reactivity properties.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with molecular targets primarily through its sulfonyl and piperidinyl groups. The sulfonyl group acts as a potent electrophile, facilitating interactions with nucleophilic sites on target molecules. The piperidinyl group enhances binding affinity and specificity by engaging in non-covalent interactions.
Molecular Targets and Pathways Involved: Targets often include enzymes with active nucleophilic sites, receptors in the central nervous system, and specific proteins involved in cellular signaling pathways. The pathways involved are typically those that regulate inflammation and pain response.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to similar compounds such as (4-phenylsulfonylphenyl)(piperidin-1-yl)methanone and (4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)phenyl)(piperidin-1-yl)methanone, (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone exhibits higher reactivity due to the sulfonyl group.
Uniqueness: Its unique combination of isoquinolin-2(1H)-yl sulfonyl and piperidin-1-yl methanone groups results in a versatile compound that can engage in a broad spectrum of reactions and interactions, offering distinct advantages in synthetic and biological applications.
List of Similar Compounds
(4-phenylsulfonylphenyl)(piperidin-1-yl)methanone
(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)phenyl)(piperidin-1-yl)methanone
(4-((3,4-dihydroisoquinolin-2(1H)-yl)thio)phenyl)(piperidin-1-yl)methanone
So, what aspect of this compound fascinates you the most?
Propriétés
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-13-4-1-5-14-22)18-8-10-20(11-9-18)27(25,26)23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11H,1,4-5,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTBXVZWDAJETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B2565954.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2565955.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)

![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)
![5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2565968.png)

![5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)

![3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one](/img/structure/B2565975.png)

